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molecular formula C8H10O B587977 2,6-Dimethylphenol-d9 (Major) CAS No. 1021325-40-5

2,6-Dimethylphenol-d9 (Major)

Cat. No. B587977
M. Wt: 131.222
InChI Key: NXXYKOUNUYWIHA-XVGWXEQOSA-N
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Patent
US04259334

Procedure details

To a solution containing sodium hydroxide (80 g) in water (1 liter) and ethanol (0.5 liter) are added 2,6-dimethyl-phenol (245 g) dissolved in ethanol (0.5 liter), and then dibromoethane (750 g). The mixture is refluxed for 48 hours, under vigorous stirring. It is then extracted with methylene chloride. After washing with dilute aqueous sodium hydroxide and then with water, the solvent is evaporated in vacuo. 2(2,6-Dimethyl-phenoxy)-1-bromo-ethane boils at 148°-150° C./25 mm Hg.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step Two
Quantity
750 g
Type
reactant
Reaction Step Three
Quantity
0.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[OH:11].[Br:12][CH:13](Br)[CH3:14]>O.C(O)C>[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[O:11][CH2:14][CH2:13][Br:12] |f:0.1|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
O
Name
Quantity
0.5 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
245 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Step Three
Name
Quantity
750 g
Type
reactant
Smiles
BrC(C)Br
Step Four
Name
Quantity
0.5 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 48 hours, under vigorous stirring
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
It is then extracted with methylene chloride
WASH
Type
WASH
Details
After washing with dilute aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
with water, the solvent is evaporated in vacuo

Outcomes

Product
Name
Type
Smiles
CC1=C(OCCBr)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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